beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-
CAS No.: 172798-59-3
Cat. No.: VC15601439
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172798-59-3 |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | 3-[(2-benzamido-3-methylbut-2-enoyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C15H18N2O4/c1-10(2)13(15(21)16-9-8-12(18)19)17-14(20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,21)(H,17,20)(H,18,19) |
| Standard InChI Key | ZQWUDIOCFORJQL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C(C(=O)NCCC(=O)O)NC(=O)C1=CC=CC=C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- is defined by three key components:
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Beta-alanine backbone: The core structure features a three-carbon chain with an amino group () attached to the β-carbon and a carboxylic acid group () at the terminal position.
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Benzoylamino group: A benzoyl moiety () is linked via an amide bond to the β-amino group, introducing aromaticity and hydrophobicity .
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3-Methyl-1-oxo-2-butenyl side chain: This unsaturated ketone group () contributes to the compound’s reactivity and potential for conjugation.
The canonical SMILES notation for the compound is , reflecting its branched configuration and functional groups.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.31 g/mol | |
| IUPAC Name | 3-[(2-Benzamido-3-methylbut-2-enoyl)amino]propanoic acid | |
| Solubility | Limited data; likely polar aprotic solvents | |
| Stability | Sensitive to hydrolysis due to amide bonds |
Synthesis and Production Methods
Chemical Synthesis Pathways
The synthesis of this derivative typically involves multi-step organic reactions, leveraging beta-alanine as the starting material. Key steps include:
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Acylation of Beta-Alanine: Reacting beta-alanine with benzoyl chloride under basic conditions to form the benzoylamino intermediate.
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Conjugation with 3-Methyl-1-Oxo-2-Butenyl Group: Introducing the unsaturated ketone moiety via nucleophilic acyl substitution or Michael addition, often requiring catalysts like -etherate .
Reaction conditions are critical, with optimal temperatures ranging from 0–25°C and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Purification is achieved through column chromatography or recrystallization, with yields averaging 60–75%.
| Compound | Bioactivity Index | Key Functional Group |
|---|---|---|
| Beta-Alanine | 1.00 (Reference) | None |
| N-Benzoyl-beta-alanine | 1.45 | Benzoylamino |
| This Derivative | 2.10 | Benzoylamino + unsaturated ketone |
Bioactivity index normalized to carnosine synthesis enhancement .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functional groups make it a candidate for prodrug design, particularly for neurotransmitters or anti-inflammatory agents requiring targeted delivery . Patents disclose analogs with improved blood-brain barrier permeability, though clinical data remain scarce .
Materials Science
The conjugated double bond in the 3-methyl-1-oxo-2-butenyl group enables polymerization under UV light, suggesting utility in biodegradable plastics or hydrogels.
Challenges and Future Directions
Synthesis Optimization
Advances in biocatalysis or flow chemistry could address inefficiencies in traditional batch synthesis, reducing energy consumption and byproduct formation .
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